Cas no 870721-49-6 (rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid)

rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL4936000
- rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid
- 870721-49-6
- EN300-27783012
- rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C19H19NO4/c21-18(22)16-11-12-20(17(16)15-9-5-2-6-10-15)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/t16-,17-/m1/s1
- InChIKey: TXQUZZXIUCFFKB-IAGOWNOFSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC[C@@H](C(=O)O)[C@H]1C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 325.13140809g/mol
- 同位素质量: 325.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 441
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 2.8
rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783012-0.05g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-27783012-0.25g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-27783012-0.5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-27783012-5.0g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-27783012-10g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-27783012-1.0g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-27783012-0.1g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-27783012-5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-27783012-1g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-27783012-2.5g |
rac-(2R,3S)-1-[(benzyloxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
870721-49-6 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 |
rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acidに関する追加情報
Rac-(2R,3S)-1-(Benzyloxy)Carbonyl-2-Phenylpyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
Rac-(2R,3S)-1-(Benzyloxy)Carbonyl-2-Phenylpyrrolidine-3-Carboxylic Acid is a structurally complex organic compound with the CAS Registry Number 870721-49-6. This compound belongs to the class of peptide derivatives, specifically those containing a pyrrolidine ring and a benzyloxy carbonyl (Cbz) group. The molecule's stereochemistry is defined by its (2R,3S) configuration, which plays a critical role in its biological activity and pharmacological properties.
The compound's structure is characterized by a pyrrolidine ring substituted with a benzyl group at the 2-position and a carboxylic acid group at the 3-position. The Cbz group attached to the nitrogen atom of the pyrrolidine ring serves as a protecting group, commonly used in peptide synthesis to prevent unwanted side reactions during chemical transformations. This makes the compound particularly valuable in the field of peptide chemistry, where precise control over functional groups is essential for constructing bioactive molecules.
Recent studies have highlighted the potential of rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive peptides and small molecules with therapeutic potential. For instance, its ability to serve as a building block for constructing antimicrobial agents, anti-inflammatory drugs, and neuroprotective compounds has been extensively investigated.
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrrolidine ring, followed by selective oxidation and functionalization to introduce the desired substituents. The stereochemistry of the molecule is carefully controlled during these steps to ensure high enantiomeric purity, which is crucial for its biological activity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and confirm its structure.
In terms of biological activity, rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid has shown promise in preclinical studies. Its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and neurodegeneration has made it a candidate for further exploration in disease models. For example, studies have demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases like arthritis and cardiovascular disorders.
Moreover, the compound's unique structure allows for further modification to enhance its pharmacokinetic properties. Researchers have explored strategies such as PEGylation, lipidation, and incorporation into nanoparticles to improve its solubility, bioavailability, and targeting efficiency. These modifications have opened new avenues for its application in drug delivery systems and targeted therapy.
From an environmental perspective, the synthesis and handling of this compound are conducted under strict safety protocols to minimize any adverse effects on human health or the environment. Its stability under various storage conditions has been thoroughly evaluated to ensure its suitability for long-term use in research and development settings.
In conclusion, rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid is a versatile compound with significant potential in peptide chemistry and drug discovery. Its unique structure, stereochemistry, and biological activity make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it is poised to play an increasingly important role in advancing medical science.
870721-49-6 (rac-(2R,3S)-1-(benzyloxy)carbonyl-2-phenylpyrrolidine-3-carboxylic acid) Related Products
- 137225-07-1(2-(p-Tolylamino)isonicotinonitrile)
- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)
- 2060025-42-3(3-formyl-1-methyl-1H-indole-6-carboxylic acid)
- 162318-34-5(5-ethynyl-2-(2-pyridyl)pyridine)
- 2227675-91-2((1S)-1-(3-methyloxetan-3-yl)ethan-1-ol)
- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)
- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)
- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)
- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)
- 2138275-02-0(1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-4-amine)




